(S)-Ampa

Catalog No.
S542386
CAS No.
83643-88-3
M.F
C7H10N2O4
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ampa

CAS Number

83643-88-3

Product Name

(S)-Ampa

IUPAC Name

(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

UUDAMDVQRQNNHZ-YFKPBYRVSA-N

SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

alpha Amino 3 hydroxy 5 methyl 4 isoxazolepropionic Acid, alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid, AMPA, AMPA, (+-)-Isomer, AMPA, (R)-Isomer, AMPA, (R)-Isomer, Monohydrobromide, AMPA, (S)-Isomer, AMPA, (S)-Isomer, Monohydrobromide

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N

Description

The exact mass of the compound (S)-Ampa is 186.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Ampa, or (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system. This compound is characterized by its ability to mimic the neurotransmitter glutamate, facilitating fast excitatory synaptic transmission. The chemical structure of (S)-Ampa includes an isoxazole ring, which is crucial for its interaction with AMPA receptors, allowing it to induce rapid depolarization in neurons by permitting the influx of sodium ions and efflux of potassium ions .

(S)-AMPA binds to the glutamate binding site of AMPA receptors, causing a conformational change that allows an influx of cations (mainly sodium) into the cell. This depolarizes the cell membrane, leading to excitatory neurotransmission.

(S)-AMPA can also trigger excitotoxic cell death at high concentrations, particularly in immature neurons [].

(S)-AMPA is for research use only and can be toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to eyes, skin, and respiratory tract.

  • Acute Toxicity: No data available on pure (S)-AMPA, but AMPA (mixture) has a reported LD50 (oral, rat) of 3.16 g/kg.
  • Chronic Toxicity: Long-term exposure effects are not well documented.

(S)-AMPA, also known as (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is a specific agonist for AMPA receptors. PubChem: These receptors are glutamate receptors, which are crucial for excitatory neurotransmission in the brain.

Studying AMPA Receptor Function and Physiology

(S)-AMPA is a valuable tool for researchers investigating AMPA receptor function and physiology. Due to its high selectivity for AMPA receptors compared to other glutamate receptor subtypes, (S)-AMPA allows scientists to isolate and study the specific effects of AMPA receptor activation. Hello Bio:

This research can help us understand:

  • How AMPA receptors contribute to excitatory synaptic transmission
  • The role of AMPA receptors in learning and memory
  • The involvement of AMPA receptors in neurological disorders

(S)-AMPA can be used in various techniques like electrophysiology to measure electrical currents generated by AMPA receptor activation in neurons. Hello Bio: This helps researchers understand how AMPA receptors influence neuronal communication.

Modeling Neurological Disorders

(S)-AMPA can be used to model excitotoxic brain injury, a type of cell death caused by excessive glutamate stimulation. While (S)-AMPA itself can act as a neurotoxin in the immature brain, in controlled research settings, it can be used to mimic the overstimulation of AMPA receptors that occurs in some neurological disorders. Hello Bio:

, primarily related to its interaction with AMPA receptors. Upon binding to these receptors, (S)-Ampa triggers conformational changes that lead to the opening of ion channels. This process allows cations such as sodium (Na⁺) and calcium (Ca²⁺) to flow into the neuron, resulting in excitatory postsynaptic potentials (EPSPs). Additionally, (S)-Ampa can undergo various transformations under specific conditions, including hydrolysis and oxidation, but these reactions are less significant in biological contexts compared to its receptor-mediated actions .

(S)-Ampa exhibits significant biological activity as a selective agonist for AMPA receptors. It is known for generating fast EPSPs in neurons, contributing to synaptic plasticity and cognitive functions such as learning and memory. The compound does not activate other types of glutamate receptors, such as N-methyl-D-aspartic acid or kainate receptors, which underscores its specificity and potential therapeutic applications . Furthermore, (S)-Ampa has been studied for its neuroprotective properties and potential roles in treating neurological disorders like Alzheimer's disease and schizophrenia .

The synthesis of (S)-Ampa typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available amino acids or derivatives.
  • Formation of Isoxazole Ring: Key reactions involve the formation of the isoxazole ring through cyclization processes.
  • Chirality Induction: Enantiomeric purity is critical; therefore, methods such as chiral resolution or asymmetric synthesis are employed to obtain the (S)-enantiomer specifically.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological studies .

(S)-Ampa has several applications in research and potential therapeutic areas:

  • Neuroscience Research: Used extensively in studies investigating synaptic transmission and plasticity.
  • Drug Development: Investigated for its potential in treating cognitive deficits associated with various neurological disorders.
  • Pharmacological Studies: Serves as a tool compound for understanding the mechanisms of AMPA receptor activation and signaling pathways in neurons .

Interaction studies involving (S)-Ampa focus on its binding affinity and efficacy at AMPA receptors compared to other glutamate receptor agonists. These studies utilize techniques such as radiolabeled ligand binding assays and electrophysiological recordings to assess how (S)-Ampa influences neuronal activity. Research indicates that (S)-Ampa has a higher selectivity for AMPA receptors than other compounds like kainate or N-methyl-D-aspartic acid, making it a valuable tool for dissecting glutamatergic signaling pathways .

Similar compounds to (S)-Ampa include:

  • Kainic Acid: A naturally occurring compound that activates both AMPA and kainate receptors but has broader effects on neuronal excitability.
  • N-methyl-D-aspartic Acid: A selective agonist for NMDA receptors, involved in different signaling pathways compared to AMPA receptors.
  • Ibotenic Acid: A neurotoxin that also acts on AMPA receptors but has additional effects on NMDA receptors.

Comparison Table

CompoundReceptor SelectivityPrimary ActionUnique Features
(S)-AmpaHigh (AMPA only)Fast excitatory transmissionSpecificity for AMPA receptors
Kainic AcidModerateExcitatory transmissionActivates both AMPA and kainate
N-methyl-D-aspartic AcidLowExcitatory transmissionPrimarily targets NMDA receptors
Ibotenic AcidModerateExcitatory transmissionDual action on AMPA and NMDA

(S)-Ampa stands out due to its high specificity for AMPA receptors, making it particularly useful in research focused on understanding synaptic mechanisms without confounding effects from other receptor types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

186.06405680 g/mol

Monoisotopic Mass

186.06405680 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9280SC28GD

MeSH Pharmacological Classification

Excitatory Amino Acid Agonists

Other CAS

83643-88-3

Wikipedia

(S)-AMPA

Dates

Modify: 2023-08-15
1: Benke T, Traynelis SF. AMPA-Type Glutamate Receptor Conductance Changes and Plasticity: Still a Lot of Noise. Neurochem Res. 2019 Mar;44(3):539-548. doi: 10.1007/s11064-018-2491-1. Epub 2018 Feb 23. Review. PubMed PMID: 29476449; PubMed Central PMCID: PMC6533624.
2: Grandcoin A, Piel S, Baurès E. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate. Water Res. 2017 Jun 15;117:187-197. doi: 10.1016/j.watres.2017.03.055. Epub 2017 Mar 27. Review. PubMed PMID: 28391123.

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